Acv tripeptide - 32467-88-2

Acv tripeptide

Catalog Number: EVT-257771
CAS Number: 32467-88-2
Molecular Formula: C14H25N3O6S
Molecular Weight: 363.43 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

ACV is biosynthesized by the enzyme ACV synthetase (ACVS), a large multi-modular enzyme found in penicillin and cephalosporin producing microorganisms. [, , , , , ] ACVS activates the constituent L-amino acids (L-α-aminoadipic acid, L-cysteine, and L-valine) using ATP to form aminoacyl-adenylates. [, , , , , ] These activated amino acids are then transferred to specific thiol groups within the enzyme, followed by sequential peptide bond formations and epimerization of the valine residue to yield ACV. [, , , , , , ]

δ-(l-α-Aminoadipoyl)-l-[3-13C]cysteinyl-d-valine

    Compound Description: δ-(l-α-Aminoadipoyl)-l-[3-13C]cysteinyl-d-valine is an isotopically labeled analog of l-δ-(α-Aminoadipoyl)-l-cysteinyl-d-valine, where the cysteine moiety is enriched with carbon-13 at the 3-position. It serves as a valuable tool in biosynthetic studies, enabling researchers to track the incorporation of the cysteine moiety into isopenicillin N, the precursor of penicillin and cephalosporin antibiotics [].

δ-(l-α-Aminoadipoyl)-l-[3-13C]cysteinyl-d-[3-13C]valine

    Compound Description: δ-(l-α-Aminoadipoyl)-l-[3-13C]cysteinyl-d-[3-13C]valine represents a doubly labeled variation of l-δ-(α-Aminoadipoyl)-l-cysteinyl-d-valine. It incorporates carbon-13 labeling at the 3-position of both cysteine and valine residues. The dual labeling enables researchers to investigate the fate of these amino acids during the biosynthesis of isopenicillin N, a critical step in penicillin and cephalosporin production [].

δ-(L-α-Aminoadipoyl)-L-[3-13C]cysteinyl-D-[3-13C, 15N]valine

    Compound Description: δ-(L-α-Aminoadipoyl)-L-[3-13C]cysteinyl-D-[3-13C, 15N]valine is another isotopically enriched version of l-δ-(α-Aminoadipoyl)-l-cysteinyl-d-valine, featuring carbon-13 at the 3-position of both cysteine and valine, along with nitrogen-15 labeling in the valine residue. This compound aids in understanding the enzymatic mechanisms involved in isopenicillin N biosynthesis by providing multiple isotopic probes [].

l-Carboxymethylcysteinyl-d-valine

    Compound Description: l-Carboxymethylcysteinyl-d-valine is a tripeptide analog where S-carboxymethylcysteine replaces the α-aminoadipate moiety of l-δ-(α-Aminoadipoyl)-l-cysteinyl-d-valine. Research showed that this substitution is tolerated by ACV synthetase, demonstrating the enzyme's flexibility in accepting alternative substrates [, ].

Allylglycyl-d-valine

    Compound Description: Allylglycyl-d-valine is a dipeptide analog generated when allylglycine substitutes cysteine in reactions catalyzed by ACV synthetase [, ]. This finding highlights that the thiol group of cysteine, while present in the natural substrate, is not essential for peptide bond formation by ACV synthetase.

Vinylglycyl-d-valine

    Compound Description: Vinylglycyl-d-valine, another dipeptide analog, emerges when vinylglycine is incorporated in place of cysteine by ACV synthetase [, ]. Like the allylglycine substitution, this observation underscores the non-essential role of the cysteine thiol group in ACV synthetase-mediated peptide bond formation.

L-δ-(α-aminoadipoyl)-l-cysteinyl-l-allo-Isoleucine

    Compound Description: L-δ-(α-aminoadipoyl)-l-cysteinyl-l-allo-Isoleucine is a tripeptide analog created by substituting valine with l-allo-isoleucine in reactions with ACV synthetase. This successful incorporation demonstrates the enzyme's broader substrate specificity compared to the strict stereochemical control of ribosomal peptide synthesis [, ].

l-O-Methylserinyl-l-valine

    Compound Description: l-O-Methylserinyl-l-valine is a dipeptide by-product identified in ACV synthetase reactions where l-O-methylserine replaces cysteine []. Its formation, along with l-O-methylserinyl-d-valine, helped researchers understand the order of bond formation and epimerization during ACV biosynthesis, suggesting that the cysteine-valine bond forms before valine epimerization [].

l-O-Methylserinyl-d-valine

    Compound Description: l-O-Methylserinyl-d-valine, a diastereomer of l-O-methylserinyl-l-valine, is also generated in ACV synthetase reactions when l-O-methylserine substitutes for cysteine []. The identification of both diastereomeric dipeptides, alongside isotope labeling studies, provided evidence against the obligatory thioesterification of valine to the enzyme before peptide bond formation, leading to a revised understanding of the ACV biosynthesis mechanism [].

L-Cysteinyl-d-valine

    Compound Description: L-Cysteinyl-d-valine is a dipeptide by-product observed in ACV synthetase reactions when l-glutamate, an analog of l-α-aminoadipate, is present along with l-cysteine and l-valine []. This finding, together with the detection of l-O-methylserinyl-l-valine and l-O-methylserinyl-d-valine, supports the notion that the cysteine-valine peptide bond forms before the α-aminoadipate-cysteine bond during ACV biosynthesis [].

δ-(L-α-Aminoadipoyl)-L-cysteinyl-D-thia-allo-Isoleucine (ACtaI)

    Compound Description: δ-(L-α-Aminoadipoyl)-L-cysteinyl-D-thia-allo-Isoleucine is a sulfur-containing tripeptide analog designed to probe the active site of isopenicillin N synthase (IPNS), the enzyme responsible for converting l-δ-(α-Aminoadipoyl)-l-cysteinyl-d-valine to isopenicillin N []. While structurally similar to ACV, ACtaI is not turned over by IPNS. Crystallographic studies revealed that the thioether sulfur of ACtaI directly coordinates to the iron center in the IPNS active site, hindering further reaction and explaining its lack of turnover [].

δ-(L-α-Aminoadipoyl)-L-cysteinyl-glycine (ACG)

    Compound Description: δ-(L-α-Aminoadipoyl)-L-cysteinyl-glycine (ACG) is a truncated analog of l-δ-(α-Aminoadipoyl)-l-cysteinyl-d-valine, lacking the valine side chain []. When incubated with IPNS, ACG undergoes a two-electron oxidation of the cysteine residue, forming an acyclic product instead of the typical bicyclic isopenicillin N []. Crystallographic analysis of the IPNS:Fe(II):ACG complex showed a different binding mode compared to the natural substrate, with the C-terminal carboxylate of ACG interacting with the active site iron, highlighting the importance of substrate interactions for proper IPNS function [].

δ-(L-α-Aminoadipoyl)-L-cysteinyl-D-alanine (ACA)

    Compound Description: δ-(L-α-Aminoadipoyl)-L-cysteinyl-D-alanine (ACA) is another truncated analog of l-δ-(α-Aminoadipoyl)-l-cysteinyl-d-valine, with a methyl group replacing the isopropyl side chain of valine []. Similar to ACG, ACA undergoes a two-electron oxidation of the cysteine residue when incubated with IPNS, yielding an acyclic product []. The crystal structure of the IPNS:Fe(II):ACA complex revealed a binding mode intermediate between that of ACV and ACG, suggesting a delicate balance between steric effects and hydrophilic-hydrophobic interactions within the IPNS active site [].

δ-(L-α-Aminoadipoyl)-L-cysteinyl-D-α-aminobutyrate (ACAb)

    Compound Description: δ-(L-α-Aminoadipoyl)-L-cysteinyl-D-α-aminobutyrate (ACAb) is a substrate analog of l-δ-(α-Aminoadipoyl)-l-cysteinyl-d-valine with an ethyl group replacing the isopropyl side chain of valine []. Unlike ACV, which yields a single product (isopenicillin N) when reacted with IPNS, ACAb generates three different β-lactam products: two methyl penams and a cepham []. This altered product profile highlights the importance of the valine side chain in controlling product selectivity during IPNS catalysis [, ].

δ‐(L‐α‐Aminoadipoyl)‐L‐homocysteinyl‐D‐valine (AhCV)

    Compound Description: δ‐(L‐α‐Aminoadipoyl)‐L‐homocysteinyl‐D‐valine (AhCV) is a homologated analog of l-δ-(α-Aminoadipoyl)-l-cysteinyl-d-valine, containing an additional methylene group in the cysteine moiety []. Instead of producing a bicyclic product, IPNS converts AhCV to a monocyclic hydroxy-lactam, suggesting that the extra methylene group disrupts the proper positioning for second ring closure [].

δ‐(L‐α‐Aminoadipoyl)‐L‐homocysteinyl‐D‐allylglycine (AhCaG)

    Compound Description: δ‐(L‐α‐Aminoadipoyl)‐L‐homocysteinyl‐D‐allylglycine (AhCaG) is another homologated analog of l-δ-(α-Aminoadipoyl)-l-cysteinyl-d-valine, featuring both an additional methylene group in the cysteine moiety and an allylglycine substitution for valine []. Similar to AhCV, IPNS converts AhCaG to a monocyclic hydroxy-lactam, further supporting the idea that the extended cysteine chain interferes with the second ring closure during IPNS catalysis [].

δ‐(L‐α‐Aminoadipoyl)‐L‐homocysteinyl‐D‐S‐methylcysteine (AhCmC)

    Compound Description: δ‐(L‐α‐Aminoadipoyl)‐L‐homocysteinyl‐D‐S‐methylcysteine (AhCmC) is a homologated analog of l-δ-(α-Aminoadipoyl)-l-cysteinyl-d-valine, containing an extra methylene group in the cysteine moiety and an S-methylcysteine substitution for valine []. While this compound is not turned over by IPNS, crystallographic analysis of the IPNS:Fe(II):AhCmC complex revealed two distinct conformations of AhCmC bound to the active site, both distorted compared to the natural substrate, highlighting the importance of the valine side chain in proper substrate binding [].

δ-(L-α-Aminoadipoyl)-L-cysteine (1-(S)-carboxy-2-thiomethyl)ethyl ester (ACOmC)

    Compound Description: δ-(L-α-Aminoadipoyl)-L-cysteine (1-(S)-carboxy-2-thiomethyl)ethyl ester (ACOmC) is a depsipeptide analog of l-δ-(α-Aminoadipoyl)-l-cysteinyl-d-valine, lacking the key amide bond between cysteine and valine, which is replaced with an ester linkage []. This modification prevents β-lactam formation. Interestingly, exposing crystals of the IPNS:Fe(II):ACOmC complex to oxygen resulted in an unexpected sulfenate product bound to iron in the active site [].

δ-(L-α-Aminoadipoyl)-(3S‐methyl)‐L‐cysteine D‐α‐hydroxyisovaleryl ester (ASmCOV)

    Compound Description: δ-(L-α-Aminoadipoyl)-(3S‐methyl)‐L‐cysteine D‐α‐hydroxyisovaleryl ester (ASmCOV) is another depsipeptide analog of l-δ-(α-Aminoadipoyl)-l-cysteinyl-d-valine, with an ester linkage replacing the cysteine-valine amide bond and a methyl group at the β-carbon of the cysteine residue []. This compound was designed to investigate early stages of IPNS catalysis. When exposed to oxygen, crystals of the IPNS:Fe(II):ASmCOV complex yielded a single product, an ene-thiol/C-hydroxylated depsipeptide [].

δ‐l-alpha-aminoadipoyl‐l-cysteinyl‐beta‐methyl‐d-cyclopropylglycine

    Compound Description: δ‐l-alpha-aminoadipoyl‐l-cysteinyl‐beta‐methyl‐d-cyclopropylglycine is a cyclopropyl-containing tripeptide analog of l-δ-(α-Aminoadipoyl)-l-cysteinyl-d-valine designed to probe the mechanism of IPNS [].

δ‐(l‐alpha‐Aminoadipoyl)‐l‐cysteinyl‐d‐cyclopropylglycine

    Compound Description: δ‐(l‐alpha‐Aminoadipoyl)‐l‐cysteinyl‐d‐cyclopropylglycine, similar to the previous compound, is a cyclopropyl-containing tripeptide analog of l-δ-(α-Aminoadipoyl)-l-cysteinyl-d-valine intended to investigate the IPNS mechanism [].

δ-l-alpha-aminoadipoyl‐l-cysteine (1-(R)-carboxy-2-thiomethyl)ethyl ester (lll-ACOmC)

    Compound Description: δ-l-alpha-aminoadipoyl‐l-cysteine (1-(R)-carboxy-2-thiomethyl)ethyl ester (lll-ACOmC) is an lll-configured depsipeptide analog of l-δ-(α-Aminoadipoyl)-l-cysteinyl-d-valine []. Unlike the naturally occurring lld configuration, the lll configuration does not undergo turnover by IPNS and instead acts as an inhibitor.

2-[3-(3-Trifluoromethyl-3H-diazirin-3-yl)-phenoxy]acetyl-S-methyloxycarbonylsulphenyl-l-cysteinyl-d-valine ([3H]DCV)

    Compound Description: This compound is a photoreactive analog of l-δ-(α-Aminoadipoyl)-l-cysteinyl-d-valine designed for photoaffinity labeling studies [, ]. This technique helps identify the substrate binding site in IPNS.

δ-(L-alpha-aminoadipoyl)-L-cysteinyl-D-vinylglycine (ACvG)

    Compound Description: δ-(L-alpha-aminoadipoyl)-L-cysteinyl-D-vinylglycine (ACvG) is an unsaturated analog of l-δ-(α-Aminoadipoyl)-l-cysteinyl-d-valine, where the isopropyl side chain of valine is replaced with a vinyl group []. When reacted with IPNS, ACvG produces a single product, 2-alpha-hydroxymethyl isopenicillin N (HMPen), through a monooxygenase reaction [].

δ-(L-α-aminoadipoyl)-L-cysteinyl-D-beta-fluorovaline (ACβFV)

    Compound Description: δ-(L-α-aminoadipoyl)-L-cysteinyl-D-beta-fluorovaline (ACβFV) is a fluorinated analog of l-δ-(α-Aminoadipoyl)-l-cysteinyl-d-valine, with a fluorine atom replacing a hydrogen atom on the β-carbon of the valine side chain []. Interestingly, in the presence of IPNS, ACβFV undergoes elimination of hydrogen fluoride (HF) instead of the usual cyclization reaction [].

δ-(L-α-Aminoadipoyl)-L-cysteinyl-N-hydroxy-D-valine

L-α-Aminoadipoyl-(C-methyl-L-cysteinyl)-D-valine

    Compound Description: L-α-Aminoadipoyl-(C-methyl-L-cysteinyl)-D-valine represents a series of structural variants of l-δ-(α-Aminoadipoyl)-l-cysteinyl-d-valine where the cysteinyl moiety is modified []. These variations help in mapping the active site of isopenicillin N synthetase and understanding the structural requirements for substrate binding and catalysis.

δ-(α-L-Aminoadipoyl)-L-[3,3-2H2]CV

    Compound Description: δ-(α-L-Aminoadipoyl)-L-[3,3-2H2]CV is a deuterium-labeled analog of l-δ-(α-Aminoadipoyl)-l-cysteinyl-d-valine []. In this compound, both hydrogen atoms at the 3-position of the cysteine residue are replaced with deuterium. This specific labeling pattern allows for studying the stereochemical course of β-lactam ring formation catalyzed by isopenicillin N synthetase.

L,L,D-AC[3-2H]V

    Compound Description: L,L,D-AC[3-2H]V, another deuterium-labeled analog of l-δ-(α-Aminoadipoyl)-l-cysteinyl-d-valine, has a single deuterium atom at the 3-position of the cysteine residue []. This labeling helps investigate the stereospecificity of hydrogen abstraction during the formation of isopenicillin N by isopenicillin N synthetase.

Classification

ACV tripeptide falls under the category of non-ribosomal peptides, which are synthesized by non-ribosomal peptide synthetases (NRPS). These compounds are characterized by their complex structures and diverse biological activities, often playing crucial roles in antibiotic production.

Synthesis Analysis

The synthesis of ACV tripeptide involves a large, multifunctional enzyme known as ACV synthetase. This enzyme comprises three modular domains that facilitate the sequential incorporation of amino acids:

  1. Adenylation Domain (A): Activates the amino acids.
  2. Condensation Domain (C): Catalyzes the formation of peptide bonds.
  3. Peptidyl Carrier Protein Domain (T): Transfers the activated amino acids to the growing peptide chain.

The process begins with the activation of L-alpha-aminoadipic acid, followed by L-cysteine and L-valine. The last module contains an epimerization domain that converts L-valine to its D-isomer during synthesis. The entire process is encoded by an 11 kb gene, which has been cloned from various fungal and actinomycete sources .

Technical Parameters

  • Enzyme Structure: The ACV synthetase consists of three repeated modules, each with specific functional domains.
  • Substrate Activation: The first substrate is activated at its δ-carboxyl group, resulting in a noncanonical peptide bond formation with L-cysteine .
  • Thioesterification: This reaction involves the transfer of the substrate to a phosphopantetheine arm, crucial for NRPS activity.
Molecular Structure Analysis

The molecular structure of ACV tripeptide can be described as follows:

  • Chemical Formula: C₁₃H₁₇N₃O₄S
  • Molecular Weight: Approximately 301.36 g/mol
  • Structural Features: The tripeptide contains a unique arrangement of amino acids linked through peptide bonds, with specific stereochemistry that contributes to its biological activity.

Structural Data

  • The ACV tripeptide features a cyclic structure due to its incorporation of L-cysteine and D-valine.
  • The presence of sulfur in cysteine plays a critical role in the chemical properties and reactivity of the compound.
Chemical Reactions Analysis

ACV tripeptide participates in several chemical reactions during its biosynthesis:

  1. Amino Acid Activation: Each amino acid undergoes adenylation, where ATP is converted to AMP.
  2. Peptide Bond Formation: Catalyzed by condensation domains, resulting in the formation of peptide bonds between activated amino acids.
  3. Thioester Hydrolysis: The final step involves cleaving the peptide from the enzyme via thioester hydrolysis facilitated by a thioesterase domain .

Relevant Technical Details

  • Each reaction step is tightly regulated and occurs within specific temporal and spatial contexts within the cell.
  • The enzymatic mechanisms are conserved across various NRPS systems, indicating evolutionary significance.
Mechanism of Action

The mechanism of action for ACV tripeptide primarily involves its role as a precursor in beta-lactam antibiotic biosynthesis. It acts by inhibiting bacterial cell wall synthesis, leading to cell lysis and death.

Detailed Mechanism

  1. Inhibition of Transpeptidation: ACV derivatives bind to penicillin-binding proteins (PBPs), inhibiting their function.
  2. Cell Wall Disruption: This inhibition prevents cross-linking of peptidoglycan layers, compromising bacterial integrity .
Physical and Chemical Properties Analysis

ACV tripeptide exhibits several notable physical and chemical properties:

  • Solubility: Soluble in water and polar solvents due to its ionic nature.
  • Stability: Relatively stable under physiological conditions but sensitive to extreme pH levels.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within standard ranges for peptides.

Relevant Data

  • pKa Values: Reflective of its acidic and basic functional groups, influencing solubility and reactivity.
  • Spectroscopic Properties: Characterized using techniques such as nuclear magnetic resonance (NMR) and mass spectrometry for structural elucidation.
Applications

ACV tripeptide has significant scientific applications:

  1. Antibiotic Development: As a precursor for beta-lactam antibiotics, it plays a critical role in pharmaceutical formulations aimed at treating bacterial infections.
  2. Biotechnology: Utilized in genetic engineering efforts to produce novel antibiotics through synthetic biology approaches.
  3. Research Tool: Serves as a model compound for studying non-ribosomal peptide synthesis mechanisms and enzyme engineering .

Properties

CAS Number

32467-88-2

Product Name

Acv tripeptide

IUPAC Name

(2S)-2-amino-6-[[(2R)-1-[[(1R)-1-carboxy-2-methylpropyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-6-oxohexanoic acid

Molecular Formula

C14H25N3O6S

Molecular Weight

363.43 g/mol

InChI

InChI=1S/C14H25N3O6S/c1-7(2)11(14(22)23)17-12(19)9(6-24)16-10(18)5-3-4-8(15)13(20)21/h7-9,11,24H,3-6,15H2,1-2H3,(H,16,18)(H,17,19)(H,20,21)(H,22,23)/t8-,9-,11+/m0/s1

InChI Key

BYEIJZFKOAXBBV-ATZCPNFKSA-N

SMILES

CC(C)C(C(=O)O)NC(=O)C(CS)NC(=O)CCCC(C(=O)O)N

Solubility

Soluble in DMSO

Synonyms

(alpha-aminoadipyl)-Cys-Val
(alpha-aminoadipyl)cysteinylvaline
(L-alpha-aminoadipyl)-L-cysteinyl-D-valine
5-(2-aminoAd)-Cys-Val
5-(2-aminoadipyl)-cysteinyl-valine
5-(2-aminoadipyl)cysteinylvaline
5-(2-aminoadipyl)cysteinylvaline, (D-Val)-(S)-isomer
AADCV
delta-(alpha-aminoadipyl)cysteinyl-valine
delta-L-alpha-aminoadipoyl-L-cysteinyl-D-valine

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C(CS)NC(=O)CCCC(C(=O)O)N

Isomeric SMILES

CC(C)[C@H](C(=O)O)NC(=O)[C@H](CS)NC(=O)CCC[C@@H](C(=O)O)N

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